

Application Notes and Protocols for Oral Administration of CSRM617 in Animal Studies

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Compound of Interest		
Compound Name:	CSRM617	
Cat. No.:	B10787875	Get Quote

Introduction

CSRM617 is a selective, small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a master regulator of the androgen receptor (AR) axis in lethal prostate cancer.[1][2] By directly binding to the OC2-HOX domain, **CSRM617** suppresses the AR transcriptional program and activates genes associated with neural differentiation.[3] In preclinical models, **CSRM617** has been shown to inhibit the growth of castration-resistant prostate cancer (CRPC) cell lines and reduce the onset and growth of metastases.[4][5] It is generally well-tolerated in mouse models, making it a promising candidate for further development against aggressive, AR-independent prostate cancer.[4][6]

Quantitative Data Summary

The following tables summarize the in vivo efficacy data for **CSRM617** administered orally in a prostate cancer xenograft model. Note: Detailed pharmacokinetic data from animal studies are not currently available in the public domain.

Table 1: In Vivo Efficacy of Oral CSRM617 in a 22Rv1 Xenograft Model



Parameter	Vehicle Control	CSRM617 (50 mg/kg)	Outcome
Administration Route	Oral (p.o.)	Oral (p.o.)	-
Dosing Frequency	Daily	Daily	-
Treatment Duration	20 days	20 days	-
Effect on Tumor Growth	N/A	Significant Inhibition	[2]
Effect on Metastasis	N/A	Significant Reduction	[4]
Animal Model	SCID mice with 22Rv1 xenografts	SCID mice with 22Rv1 xenografts	[2][4]

Table 2: Animal Model and Dosing Regimen

Parameter	Description	Reference
Compound	CSRM617	[2]
Animal Strain	Severe Combined Immunodeficient (SCID) mice	[4]
Tumor Model	Subcutaneous or intracardiac injection of 22Rv1 human CRPC cells	[4]
Dose	50 mg/kg	[2][4]
Route	Oral (p.o.), daily	[2][4]
Duration	20 days	[2]
Reported Observations	No significant effect on mouse body weight; well-tolerated.	[4]
Duration	20 days No significant effect on mouse	[2]

Experimental Protocols



The following protocols are based on methodologies reported in preclinical studies of CSRM617.[2][4]

Protocol: Preparation of CSRM617 for Oral Gavage

This protocol describes the preparation of **CSRM617** for daily oral administration to mice.

Materials:

- CSRM617 powder (or CSRM617 hydrochloride for enhanced solubility)[1][2]
- Vehicle solution (e.g., sterile water, PBS, or a suitable formulation vehicle like 0.5% methylcellulose)
- Microcentrifuge tubes
- Vortex mixer
- · Precision balance
- Animal feeding needles (oral gavage needles)
- Syringes (1 mL)

Procedure:

- Calculate the required amount: Determine the total volume of dosing solution needed based on the number of animals, the dose (50 mg/kg), and the average animal weight. Assume a standard dosing volume (e.g., 10 mL/kg or 200 µL for a 20g mouse).
- Weigh the compound: Accurately weigh the required amount of CSRM617 powder.
- Solubilization: Add the powder to a sterile microcentrifuge tube. Add the calculated volume of the chosen vehicle.
- Mixing: Vortex the solution thoroughly until the compound is fully dissolved or forms a
 homogenous suspension. Gentle heating or sonication may be applied if necessary, but
 stability under these conditions should be verified.



- Dose Administration: Draw the calculated volume of the CSRM617 solution into a syringe fitted with an appropriately sized oral gavage needle. Administer the dose carefully to the mouse, ensuring the needle is correctly placed to avoid injury.
- Storage: Prepare the dosing solution fresh daily. If short-term storage is required, store protected from light at 2-8°C, and re-vortex before use. Stock solutions of **CSRM617** are typically stored at -20°C or -80°C.[2]

Protocol: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a study to evaluate the anti-tumor efficacy of orally administered **CSRM617**.

Materials & Animals:

- Male SCID or nude mice (6-8 weeks old)
- 22Rv1 human prostate cancer cells
- Matrigel or similar basement membrane matrix
- Calipers for tumor measurement
- CSRM617 dosing solution (prepared as in Protocol 3.1)
- Vehicle control solution

Procedure:

- Cell Preparation: Culture 22Rv1 cells under standard conditions. On the day of injection, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10 6 cells per 100 μ L.
- Tumor Implantation: Subcutaneously inject 100 μ L of the cell suspension into the flank of each mouse.

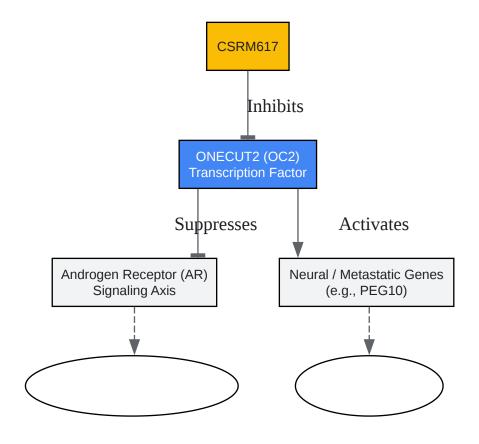


- Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
 Measure tumors with calipers and calculate volume (Volume = 0.5 x Length x Width²).
 Randomize animals into treatment and control groups with similar average tumor volumes.
- Treatment Initiation: Begin daily oral gavage with either vehicle or 50 mg/kg CSRM617.[2][4]
- Monitoring:
 - Measure tumor volumes 2-3 times per week.
 - Record animal body weight at each measurement to monitor for toxicity.[4]
 - Observe animals daily for any signs of distress or adverse effects.
- Study Endpoint: Continue treatment for the specified duration (e.g., 20 days).[2] Euthanize animals when tumors reach a predetermined maximum size or at the end of the study.
- Data Analysis: Collect tumors, measure final weights, and process for further analysis (e.g., histology, biomarker analysis for PEG10 downregulation).[4] Compare tumor growth curves and final tumor weights between the CSRM617 and vehicle control groups.

Visualizations: Pathways and Workflows CSRM617 Mechanism of Action

CSRM617 is an inhibitor of ONECUT2 (OC2), a transcription factor that suppresses the Androgen Receptor (AR) signaling axis and promotes a neural-like phenotype associated with aggressive prostate cancer.





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Caption: Mechanism of **CSRM617** action through inhibition of ONECUT2.

Experimental Workflow for In Vivo Efficacy

This diagram illustrates the key steps in an animal study designed to test the efficacy of oral **CSRM617**.



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Caption: Workflow for a xenograft study of oral CSRM617.



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